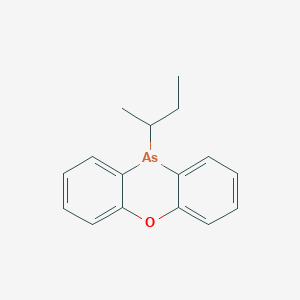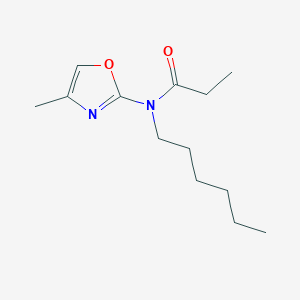
N-Hexyl-N-(4-methyl-1,3-oxazol-2-YL)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Hexyl-N-(4-methyl-1,3-oxazol-2-YL)propanamide is a compound that belongs to the class of oxazole derivatives Oxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Hexyl-N-(4-methyl-1,3-oxazol-2-YL)propanamide typically involves the formation of the oxazole ring followed by the attachment of the hexyl and propanamide groups. One common method for synthesizing oxazoles is the Robinson-Gabriel synthesis, which involves the dehydration of 2-acylaminoketones . Another method is the Fischer oxazole synthesis, which uses cyanohydrins and aldehydes .
Industrial Production Methods
Industrial production of oxazole derivatives often involves large-scale chemical reactions under controlled conditions. The specific methods for producing this compound on an industrial scale would likely involve optimization of the synthetic routes mentioned above to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-Hexyl-N-(4-methyl-1,3-oxazol-2-YL)propanamide can undergo various chemical reactions, including:
Oxidation: Oxazoles can be oxidized to form oxazolones.
Reduction: Reduction reactions can convert oxazoles to oxazolines.
Substitution: Electrophilic aromatic substitution can occur at the C5 position of the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of oxazoles can lead to the formation of oxazolones, while reduction can produce oxazolines.
Aplicaciones Científicas De Investigación
N-Hexyl-N-(4-methyl-1,3-oxazol-2-YL)propanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of N-Hexyl-N-(4-methyl-1,3-oxazol-2-YL)propanamide involves its interaction with specific molecular targets. The oxazole ring can interact with various enzymes and receptors in biological systems, leading to its observed biological activities. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Aleglitazar: An antidiabetic drug containing an oxazole ring.
Ditazole: A platelet aggregation inhibitor.
Mubritinib: A tyrosine kinase inhibitor.
Oxaprozin: A COX-2 inhibitor.
Uniqueness
N-Hexyl-N-(4-methyl-1,3-oxazol-2-YL)propanamide is unique due to its specific structure, which combines the oxazole ring with hexyl and propanamide groups. This unique structure may confer distinct biological activities and chemical properties compared to other oxazole derivatives.
Propiedades
Número CAS |
57068-64-1 |
|---|---|
Fórmula molecular |
C13H22N2O2 |
Peso molecular |
238.33 g/mol |
Nombre IUPAC |
N-hexyl-N-(4-methyl-1,3-oxazol-2-yl)propanamide |
InChI |
InChI=1S/C13H22N2O2/c1-4-6-7-8-9-15(12(16)5-2)13-14-11(3)10-17-13/h10H,4-9H2,1-3H3 |
Clave InChI |
JQQVBEVWIWFPPZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCN(C1=NC(=CO1)C)C(=O)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetamide, N-[[2-[(4-nitrophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14628708.png)
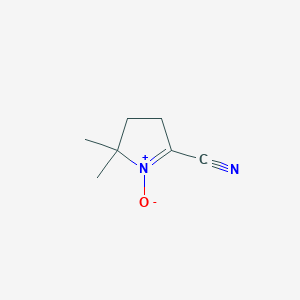
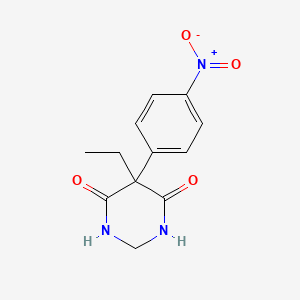
![4-Oxo-7-[(9-phenoxynonyl)oxy]-4H-1-benzopyran-2-carboxylic acid](/img/structure/B14628716.png)
![Diethyl [(hydroxyimino)(phenyl)methyl]phosphonate](/img/structure/B14628725.png)
![Ethyl [(but-2-en-1-yl)oxy]carbamate](/img/structure/B14628731.png)
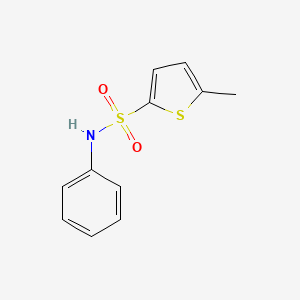

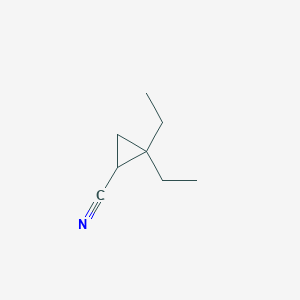
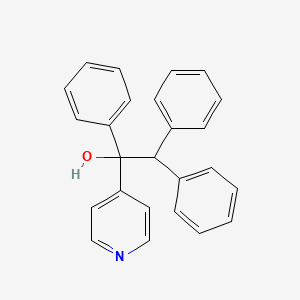

![1-(Chloromethyl)-2-({4-[(2-methylpropyl)sulfanyl]phenyl}sulfanyl)benzene](/img/structure/B14628776.png)

